1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14957768
Molecular Formula: C27H23ClN2O5
Molecular Weight: 490.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H23ClN2O5 |
|---|---|
| Molecular Weight | 490.9 g/mol |
| IUPAC Name | 1-(4-butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C27H23ClN2O5/c1-3-4-13-34-20-11-9-16(14-21(20)33-2)24-23-25(31)18-7-5-6-8-19(18)35-26(23)27(32)30(24)22-12-10-17(28)15-29-22/h5-12,14-15,24H,3-4,13H2,1-2H3 |
| Standard InChI Key | LUPRROOJXPABRT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O)OC |
Introduction
1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of tricyclic compounds. It features a diverse array of functional groups, including butoxy, methoxy, chloropyridine, and pyrrole moieties, which contribute to its potential pharmacological applications. This compound is of interest due to its unique structural characteristics and biological activity, making it a candidate for the treatment of various diseases.
Structural Characteristics
The compound's structure includes a chromeno[2,3-c]pyrrole core, which is a fused ring system consisting of a chromene and a pyrrole ring. The presence of a butoxy group at the 4-position and a methoxy group at the 3-position of the phenyl ring, along with a 5-chloropyridin-2-yl group, enhances its chemical diversity and potential biological activity .
Synthesis
The synthesis of 1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common approach includes the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired bonds. Purification techniques like silica gel chromatography are often employed to isolate the final product from reaction mixtures.
Synthesis Steps:
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Starting Materials: The synthesis begins with appropriate starting materials, such as substituted phenols and pyridine derivatives.
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Ring Formation: The chromeno[2,3-c]pyrrole core is formed through a series of condensation reactions, potentially involving the use of catalysts.
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Functional Group Introduction: The butoxy and methoxy groups are introduced through etherification reactions, while the chloropyridin-2-yl group is attached via a suitable coupling reaction.
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Purification: The final product is purified using techniques such as silica gel chromatography.
Biological Activity
Compounds with similar structures to 1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione often exhibit activity against a range of bacterial strains, suggesting potential applications in antimicrobial therapy. Further research is needed to fully explore its efficacy and safety profile.
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